Qstatin

Description

Structure

3D Structure

Properties

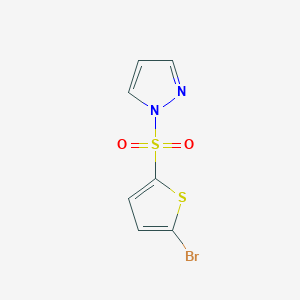

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O2S2/c8-6-2-3-7(13-6)14(11,12)10-5-1-4-9-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRBBGFHILYDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Initial Characterization of Qstatin: A Technical Guide

This technical guide provides an in-depth overview of the discovery, initial characterization, and mechanism of action of Qstatin, a potent and selective inhibitor of quorum sensing (QS) in Vibrio species. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel anti-virulence strategies.

Discovery of this compound through High-Throughput Screening

This compound, chemically identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, was discovered through a target-based high-throughput screening of 8,844 compounds.[1] The primary goal of the screening was to identify molecules that could inhibit the activity of SmcR, a homolog of the Vibrio harveyi LuxR protein and a master transcriptional regulator of the QS system in many Vibrio species, including the pathogenic Vibrio vulnificus.[1][2][3]

The screening utilized a specially engineered Escherichia coli strain to isolate the activity of SmcR from other native Vibrio QS signaling components. This heterologous system provided a focused approach to identify direct inhibitors of the SmcR protein.[4]

Experimental Workflow for High-Throughput Screening

Caption: High-throughput screening and validation workflow for the identification of this compound.

Initial Characterization and Potency

Following its identification, this compound was characterized as a potent and selective inhibitor of SmcR. A key finding was that this compound inhibits SmcR activity without significantly affecting the viability of the bacteria, a desirable characteristic for an anti-virulence agent aimed at disarming pathogens rather than killing them.[2][5]

Quantitative Data Summary

| Parameter | Value | Species | Notes |

| Chemical Name | 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole | N/A | Also referred to as compound 377B6 in initial screening.[4] |

| Molecular Weight | 293.2 g/mol | N/A | [5] |

| EC50 | 208.9 nM | V. vulnificus | Half-maximal effective concentration for the inhibition of SmcR activity.[3][4][5] |

Mechanism of Action: Allosteric Inhibition of SmcR

Crystallographic and biochemical analyses have provided significant insights into this compound's molecular mechanism of action.[2][6] It operates not by competing with DNA for the binding site, but through an allosteric mechanism.

-

Binding to a Ligand Pocket: this compound binds tightly to a putative ligand-binding pocket within the SmcR protein dimer.[2][5][7]

-

Induction of Conformational Changes: This binding event induces a change in the flexibility and conformation of the SmcR protein.[2][6] Specifically, it reduces the flexibility of the glycine-rich hinge region, which is crucial for proper DNA binding.[5][7]

-

Altered DNA Binding: The this compound-induced reduction in flexibility alters the protein's DNA-binding properties, leading to a dysfunctional state where SmcR can no longer effectively regulate its target genes.[2][5] This ultimately dysregulates the entire QS regulon.[5][6]

Vibrio Quorum Sensing and this compound's Target

Caption: Simplified Vibrio QS pathway showing this compound's inhibition of the SmcR master regulator.

Attenuation of QS-Regulated Phenotypes

Transcriptome analysis confirmed that this compound treatment results in SmcR dysfunction, globally affecting the expression of the SmcR regulon.[2][3][6] This leads to the attenuation of several important QS-controlled phenotypes that are critical for bacterial virulence and survival.[2][8]

Effects of this compound on Vibrio Phenotypes

| Phenotype | Effect of this compound Treatment | Reference |

| Total Protease Activity | Reduced | [3][5] |

| Elastase Activity | Reduced | [3][5] |

| Biofilm Dispersion | Inhibited | [4][5] |

| Motility & Chemotaxis | Dysregulated | [2][3][6] |

| Virulence | Attenuated (in Artemia franciscana model) | [2][3][6] |

| Bioluminescence | Inhibited (in V. harveyi) | [4] |

This compound's Mechanism of Action on SmcR

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Selective Inhibitor of Quorum Sensing in <italic toggle="yes">Vibrio</italic> Species [agris.fao.org]

Qstatin: A Technical Guide to its Chemical Structure, Properties, and Quorum Sensing Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qstatin, chemically identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, is a potent and selective small molecule inhibitor of quorum sensing (QS) in pathogenic Vibrio species. By targeting the master transcriptional regulator SmcR, a LuxR homologue, this compound effectively disrupts the coordinated gene expression responsible for virulence, biofilm formation, and motility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and key analytical methods are provided, along with visualizations of its mechanism of action and experimental workflows to facilitate further research and development of this compound as a potential anti-virulence agent.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a brominated thiophene ring linked to a pyrazole moiety via a sulfonyl group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(5-bromothiophen-2-yl)sulfonylpyrazole | [1] |

| CAS Number | 902688-24-8 | [1][2] |

| Chemical Formula | C₇H₅BrN₂O₂S₂ | [1] |

| Molecular Weight | 293.15 g/mol | [1] |

| Exact Mass | 291.8976 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [2][3] |

| Elemental Analysis | C, 28.68; H, 1.72; Br, 27.26; N, 9.56; O, 10.92; S, 21.87 | [1] |

| Storage | 4°C for short term, -20°C for long term (protect from light) | [3] |

Mechanism of Action: Inhibition of the Vibrio Quorum Sensing Master Regulator SmcR

This compound functions as a selective inhibitor of the quorum sensing master transcriptional regulator SmcR in Vibrio species.[4] At high cell densities, Vibrio bacteria utilize quorum sensing to coordinate the expression of genes involved in virulence factor production, biofilm formation, and motility.[4] The LuxR-type regulator SmcR is a key component of this signaling cascade.

This compound directly binds to a putative ligand-binding pocket within the SmcR protein. This interaction induces a conformational change in SmcR, reducing its flexibility and, consequently, its ability to bind to target DNA promoter regions.[1] This disruption of SmcR's DNA-binding activity leads to the dysregulation of the SmcR regulon, effectively attenuating the expression of downstream virulence genes without affecting bacterial growth.[1][4]

Caption: this compound binds to the SmcR protein, preventing it from activating the expression of virulence genes.

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent inhibitor of SmcR activity and subsequently reduces various quorum sensing-regulated phenotypes in Vibrio species.

Table 2: Biological Activity of this compound

| Parameter | Value | Experimental Context | Source |

| EC₅₀ for SmcR Inhibition | 208.9 nM | V. vulnificus reporter strain | [1][3] |

| Effect on Virulence Factors | Dose-dependent reduction | Protease and elastase activity in V. vulnificus (5-50 µM) | [3] |

| Effect on Biofilm Formation | Inhibition of dispersion | V. vulnificus | |

| Effect on Bacterial Viability | No significant impact | Vibrio species | [4] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound [1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole].

Materials:

-

4-bromothiophene-2-sulfonyl chloride

-

Pyrazole

-

Triethylamine

-

Ethanol

-

Methylene chloride

Procedure:

-

To a solution of pyrazole (50 mg; 0.74 mM) in ethanol (10 ml), add 4-bromothiophene-2-sulfonyl chloride (382 mg; 1.47 mM) and triethylamine (202 µl; 1.47 mM).

-

Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Extract the crude product with methylene chloride (50 ml).

-

Purify the final product using appropriate chromatographic techniques.

Caption: A simplified workflow for the chemical synthesis of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines a general procedure for assessing the effect of this compound on the DNA-binding activity of SmcR.

Materials:

-

Purified SmcR protein

-

Radioactively or fluorescently labeled DNA probe containing the SmcR binding site (e.g., PvvpE DNA)

-

This compound

-

DMSO (vehicle control)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and buffer

Procedure:

-

Prepare binding reactions by incubating the labeled DNA probe (e.g., 15 ng) with purified SmcR protein in the presence of varying concentrations of this compound or DMSO.

-

Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

-

Visualize the DNA bands using autoradiography (for radioactive probes) or a suitable imaging system (for fluorescent probes). A shift in the mobility of the DNA probe in the presence of SmcR indicates binding, and a reduction in this shift in the presence of this compound indicates inhibition of binding.

X-ray Crystallography of SmcR-Qstatin Complex

This protocol provides an overview of the steps involved in determining the crystal structure of SmcR in complex with this compound.

Procedure:

-

Protein Expression and Purification: Express and purify the SmcR protein using standard chromatographic techniques.

-

Crystallization: Grow crystals of apo-SmcR using a suitable crystallization condition.

-

Soaking: Soak the apo-SmcR crystals in a solution containing this compound (e.g., 2.5 mM) for 30 minutes.

-

Cryo-protection: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

-

Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination: Process the diffraction data and determine the structure of the SmcR-Qstatin complex using molecular replacement and subsequent refinement.

Transcriptome Analysis (RNA-Seq)

This protocol describes a general workflow for analyzing the effect of this compound on the transcriptome of Vibrio species.

Procedure:

-

Bacterial Culture and Treatment: Grow Vibrio cultures to the desired cell density and treat with this compound or a vehicle control (DMSO) for a specified period.

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial kit or a standard protocol like TRIzol extraction.

-

rRNA Depletion: Remove ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a rRNA depletion kit.

-

Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA. This involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the high-quality reads to the Vibrio reference genome.

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

-

Functional Annotation and Pathway Analysis: Determine the biological functions and pathways associated with the differentially expressed genes.

-

Caption: A generalized workflow for transcriptome analysis using RNA-Seq.

Conclusion

This compound represents a promising lead compound for the development of novel anti-virulence therapies against pathogenic Vibrio species. Its well-defined chemical structure, potent and selective inhibition of the master quorum sensing regulator SmcR, and demonstrated efficacy in attenuating virulence-related phenotypes provide a strong foundation for further investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate and accelerate research efforts in this area, ultimately contributing to the development of new strategies to combat bacterial infections.

References

Qstatin as a Vibrio Quorum Sensing Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. In pathogenic Vibrio species, QS is a critical regulator of pathogenicity. The emergence of antibiotic resistance necessitates the development of alternative therapeutic strategies, such as the inhibition of QS. This technical guide provides an in-depth overview of Qstatin, a potent and selective inhibitor of Vibrio quorum sensing. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows.

Introduction to Vibrio Quorum Sensing

Vibrio species utilize a complex and multi-channel quorum sensing system to regulate gene expression in response to population density.[1][2][3] In many pathogenic vibrios, including Vibrio cholerae, Vibrio vulnificus, and Vibrio harveyi, the QS system converges on a master transcriptional regulator, a homolog of LuxR.[4][5][6] At low cell density (LCD), a cascade of phosphorylation events leads to the expression of genes associated with individual behaviors such as virulence and biofilm formation.[7][8] Conversely, at high cell density (HCD), the accumulation of autoinducers leads to the dephosphorylation of the cascade, resulting in the activation of the LuxR homolog, which in turn represses virulence and biofilm formation while promoting dispersal.[7][8]

This compound: A Potent Inhibitor of Vibrio QS

This compound, with the chemical structure 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, has been identified as a potent and selective inhibitor of Vibrio quorum sensing.[5][9] It specifically targets the LuxR-type master transcriptional regulators, such as SmcR in V. vulnificus.[5][10]

Mechanism of Action

Crystallographic and biochemical analyses have revealed that this compound binds directly and tightly to a putative ligand-binding pocket within the SmcR protein.[5][11] This binding event alters the protein's flexibility and conformation, which in turn reduces its DNA-binding activity.[5] By inhibiting the function of the master regulator, this compound effectively disrupts the entire QS-regulated gene expression network, leading to the attenuation of various virulence phenotypes without affecting bacterial viability.[5][12]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various assays and Vibrio species. The following tables summarize the key quantitative data available.

| Parameter | Value | Vibrio Species | Target | Reference |

| EC₅₀ | 208.9 nM | V. vulnificus | SmcR | [5][9][10] |

Table 1: Potency of this compound

| Phenotype | Vibrio Species | This compound Concentration | Observed Effect | Reference |

| Bioluminescence | V. harveyi | 20 µM | Significant inhibition | [5] |

| Protease Activity | V. vulnificus | Dose-dependent | Reduction in activity | [5][9] |

| Elastase Activity | V. vulnificus | Dose-dependent | Reduction in activity | [5][9] |

| Biofilm Dispersion | V. vulnificus | 20 µM | Impaired dispersion | [5] |

| Virulence | V. vulnificus, V. harveyi, V. parahaemolyticus | 20 µM | Increased survival of Artemia franciscana | [5] |

Table 2: In Vitro and In Vivo Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

High-Throughput Screening (HTS) for QS Inhibitors

This protocol outlines a strategy for identifying inhibitors of a LuxR-type regulator like SmcR.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-function studies of Vibrio cholerae quorum-sensing receptor CqsR signal recognition | PLOS Pathogens [journals.plos.org]

- 5. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Assay of Vibrio Quorum Sensing Inhibitors [app.jove.com]

- 7. news-medical.net [news-medical.net]

- 8. An image-based 384-well high-throughput screening method for the discovery of biofilm inhibitors in Vibrio cholerae - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Qstatin in Regulating Vibrio Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Qstatin, a novel and potent inhibitor of quorum sensing (QS) in Vibrio species. It details the molecular mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial virulence and the development of novel antimicrobial agents.

Introduction to this compound and Vibrio Quorum Sensing

Vibrio species are a significant cause of vibriosis, a disease affecting marine animals in aquaculture, leading to substantial economic losses.[1][2][3] The pathogenicity of these bacteria is largely regulated by quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression in response to population density.[1][2][3] At the heart of the Vibrio QS system are the LuxR homologues, master transcriptional regulators that control a wide array of genes involved in virulence, motility, and biofilm formation.[1][2][4]

This compound, with the chemical name 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, was identified through a high-throughput screening of 8,844 compounds as a potent and selective inhibitor of these LuxR homologues.[1][2][3][5] Unlike traditional antibiotics, this compound does not affect bacterial viability, positioning it as a promising anti-virulence agent that may be less susceptible to the development of resistance.[1][2][4]

Molecular Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the master transcriptional regulators of the Vibrio QS pathway. The primary target identified is SmcR, the LuxR homologue in Vibrio vulnificus.[1][2][3][5]

Key aspects of the mechanism include:

-

Direct Binding: Crystallographic and biochemical analyses have demonstrated that this compound binds tightly to a putative ligand-binding pocket within the SmcR protein.[1][2][3][5] Isothermal titration calorimetry (ITC) has confirmed this direct and high-affinity binding.[6][7]

-

Conformational Changes: The binding of this compound induces a change in the flexibility and conformation of the SmcR protein.[1][2][3][4]

-

Altered DNA Binding: These conformational changes in SmcR impair its ability to bind to the promoter regions of its target genes.[4][6]

-

Dysregulation of the SmcR Regulon: As a result of the reduced DNA binding, the expression of the SmcR regulon is dysregulated, leading to the attenuation of various QS-controlled phenotypes, including virulence factor production and biofilm formation.[1][2][3]

The following diagram illustrates the signaling pathway of Vibrio quorum sensing and the point of intervention by this compound.

References

- 1. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

LuxR Homologues: The Molecular Target of Qstatin - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interaction between the quorum sensing inhibitor Qstatin and its targets, the LuxR homologues in Vibrio species. This document details the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions, serving as a valuable resource for researchers in microbiology, infectious diseases, and drug development.

Introduction to this compound and LuxR Homologues

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many pathogenic Vibrio species, QS regulates virulence, biofilm formation, and motility, making it an attractive target for novel antimicrobial strategies. The master transcriptional regulators in the Vibrio QS cascade are the LuxR homologues, such as SmcR in Vibrio vulnificus.[1][2]

This compound, with the chemical name 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, was identified through high-throughput screening as a potent and selective inhibitor of Vibrio harveyi LuxR homologues.[3][4][5] Structural and biochemical analyses have revealed that this compound directly binds to a putative ligand-binding pocket in SmcR.[3][4][5] This binding alters the protein's flexibility, which in turn modifies its DNA-binding activity and leads to the dysregulation of the QS-controlled gene network.[3][4][5]

Quantitative Data: this compound-SmcR Interaction

The interaction between this compound and the LuxR homologue SmcR has been quantitatively characterized using various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.

Table 1: In Vivo and In Vitro Efficacy of this compound

| Parameter | Value | Species/System | Reference |

| EC50 | 208.9 nM | Vibrio vulnificus | [3] |

EC50 (Half-maximal effective concentration): The concentration of this compound that results in a 50% reduction in the activity of SmcR in a whole-cell reporter assay.

Table 2: Thermodynamic and Binding Affinity Parameters of this compound and SmcR

| Interaction | Binding Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (TΔS) | Reference |

| This compound - SmcR (Site 1) | 0.47 µM | 1 | - | - | [3] |

| This compound - SmcR (Site 2) | 5.00 µM | 1 | - | - | [3] |

Kd (Dissociation Constant): A measure of the binding affinity between this compound and SmcR. A lower Kd value indicates a stronger binding affinity. The data suggests a sequential binding model to the SmcR dimer.

Table 3: Effect of this compound on SmcR-DNA Binding Affinity

| SmcR-Promoter DNA Interaction | Kd (apo-SmcR) | Kd (this compound-SmcR) | Fold Change in Affinity | Reference |

| PvvpE | 3.7 µM | 5.0 µM | ~1.4 | [3] |

| PflhF | - | - | ~5 | [3] |

| PVVMO6_03194 | - | - | ~8 | [3] |

Fold Change in Affinity: The presence of this compound decreases the binding affinity of SmcR for its target promoter DNA, with a more pronounced effect on repressed promoters.

Signaling Pathways and Experimental Workflows

Vibrio Quorum Sensing Signaling Pathway

The following diagram illustrates the simplified quorum-sensing circuit in Vibrio species, highlighting the central role of LuxR homologues. At low cell density (LCD), a cascade of phosphorylation events leads to the expression of small regulatory RNAs (Qrr sRNAs) that inhibit the translation of the LuxR homologue mRNA. At high cell density (HCD), this phosphorylation cascade is reversed, allowing for the translation and accumulation of the LuxR homologue, which then regulates the expression of target genes.

Caption: Vibrio quorum sensing pathway at low and high cell densities.

This compound's Mechanism of Action

This compound disrupts the high cell density quorum sensing pathway by directly targeting the LuxR homologue. The following diagram illustrates this inhibitory action.

Caption: this compound's inhibitory mechanism on LuxR homologues.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of this compound involved a multi-step experimental workflow, from high-throughput screening to in-depth biophysical and in vivo analysis.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's interaction with LuxR homologues.

Purification of SmcR Protein

A consistent supply of pure and active SmcR protein is essential for in vitro assays.[1]

-

Expression: Escherichia coli BL21(DE3) cells containing a plasmid for hexahistidine-tagged SmcR are grown in Luria-Bertani (LB) medium with appropriate antibiotics at 30°C to an OD600 of 0.4-0.6.[2] Protein expression is induced with 1 mM IPTG for 4 hours at 30°C.[2]

-

Cell Lysis: Cells are harvested by centrifugation and can be stored at -80°C.[2] The cell pellet is resuspended in a lysis buffer and lysed by sonication or other mechanical means.

-

Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: The His-tagged SmcR protein is eluted from the column using a buffer with a high concentration of imidazole.

-

Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, and 200 mM NaCl) to remove imidazole and concentrated.[6] The final protein concentration is determined, and the protein is stored at -80°C.[6]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of the binding interaction between this compound and SmcR.[7][8][9]

-

Sample Preparation: Purified SmcR protein is dialyzed extensively against the ITC buffer (e.g., 10-50 mM phosphate or TRIS buffer with 100 mM NaCl, pH 7.0).[7] this compound is dissolved in the final dialysis buffer to ensure a precise buffer match.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (typically 25°C).

-

Loading: The sample cell is loaded with the SmcR protein solution (e.g., 10-50 µM), and the injection syringe is loaded with the this compound solution (e.g., 100-500 µM).

-

Titration: A series of small injections of the this compound solution into the SmcR solution is performed. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of SmcR to its target DNA promoters and the effect of this compound on this interaction.[10][11][12]

-

Probe Preparation: A DNA fragment (typically 50-200 bp) corresponding to the promoter region of a target gene is labeled with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.[13]

-

Binding Reaction: The labeled DNA probe is incubated with purified SmcR protein in a binding buffer. For competition assays, unlabeled specific or non-specific DNA is included. To test the effect of this compound, it is pre-incubated with SmcR before the addition of the probe.

-

Gel Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free DNA probe, resulting in a "shifted" band.

-

Detection: The positions of the labeled DNA are visualized by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

E. coli Reporter Gene Assay for Screening QS Inhibitors

This cell-based assay is used for high-throughput screening of compounds that inhibit the activity of a LuxR homologue like SmcR.[14][15]

-

Reporter Strain Construction: An E. coli strain is engineered to express the LuxR homologue (e.g., SmcR). A second plasmid is introduced that contains a promoter regulated by the LuxR homologue fused to a reporter gene (e.g., lux operon for luminescence or lacZ for β-galactosidase activity).[14]

-

Screening: The reporter strain is grown in the presence of a library of compounds.

-

Measurement: The reporter gene expression is measured (e.g., luminescence or colorimetric change).

-

Hit Identification: Compounds that cause a significant decrease in reporter gene expression without inhibiting bacterial growth are identified as potential inhibitors.

Transcriptome Analysis (RNA-seq)

RNA-seq is used to obtain a global view of the changes in gene expression in Vibrio species upon treatment with this compound.[16][17][18]

-

Bacterial Culture and Treatment: Vibrio cultures are grown to the desired cell density and then treated with this compound or a vehicle control (e.g., DMSO).

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a suitable method (e.g., Trizol-based extraction).

-

Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA). The remaining mRNA is fragmented, and cDNA libraries are prepared. In strand-specific protocols, dUTP is incorporated during second-strand synthesis.[17]

-

Sequencing: The cDNA libraries are sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the Vibrio reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the control.

Conclusion

This compound represents a promising class of quorum sensing inhibitors that specifically target LuxR homologues in pathogenic Vibrio species. The detailed molecular and quantitative understanding of its interaction with SmcR, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design and development of novel anti-virulence therapies. This technical guide serves as a comprehensive resource for researchers aiming to further investigate the mechanism of this compound and to discover new molecules with similar modes of action.

References

- 1. Purification of the Vibrio Quorum-Sensing Transcription Factors LuxR, HapR, and SmcR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure of SmcR, a Quorum-sensing Master Regulator of Vibrio vulnificus, Provides Insight into Its Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]

- 11. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 13. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative RNA-Seq based dissection of the regulatory networks and environmental stimuli underlying Vibrio parahaemolyticus gene expression during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Portal [openresearch.surrey.ac.uk]

Qstatin's Disruption of Bacterial Cell-to-Cell Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including virulence factor production and biofilm formation. The emergence of antibiotic resistance necessitates the exploration of alternative therapeutic strategies, such as the inhibition of QS pathways. This technical guide provides an in-depth analysis of Qstatin, a potent inhibitor of quorum sensing in Vibrio species. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used to ascertain its effects, and visualize the underlying biological and experimental processes.

Introduction to this compound and its Target

This compound, with the chemical name 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, was identified through high-throughput screening as a selective inhibitor of the Vibrio quorum sensing master regulator, SmcR, a homolog of LuxR.[1][2][3] Unlike traditional antibiotics that target bacterial viability, this compound functions as an anti-virulence agent by disrupting the communication pathways that control pathogenic traits.[4] This approach is anticipated to exert less selective pressure for the development of resistance.[2]

Mechanism of Action: Inhibition of the SmcR-Mediated Quorum Sensing Pathway

This compound directly targets and inhibits the function of SmcR, a key transcriptional regulator in the Vibrio quorum sensing cascade.[1][3] Crystallographic and biochemical analyses have revealed that this compound binds with high affinity to a putative ligand-binding pocket within the SmcR protein.[2][5] This binding event alters the protein's flexibility and conformation, thereby impairing its ability to bind to target DNA promoters and regulate the expression of a wide array of genes.[2][5] Transcriptome analysis has confirmed that this compound treatment leads to a dysfunction of the SmcR regulon, which is responsible for controlling virulence, motility, chemotaxis, and biofilm dynamics.[2][3]

Figure 1: Simplified signaling pathway of SmcR-mediated quorum sensing in Vibrio and its inhibition by this compound.

Quantitative Analysis of this compound's Inhibitory Effects

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against SmcR and its downstream effects on virulence-related phenotypes.

Table 1: Inhibitory Potency of this compound against SmcR

| Parameter | Species | Value | Reference |

| EC50 | Vibrio vulnificus | 208.9 nM | [1] |

Table 2: this compound-Mediated Reduction of Virulence Factor Activity in Vibrio vulnificus

| Virulence Factor | This compound Concentration | % Activity Reduction (relative to DMSO control) | Reference |

| Total Protease | 1 µM | ~25% | [2] |

| 10 µM | ~50% | [2] | |

| 20 µM | ~75% | [2] | |

| Elastase | 1 µM | ~30% | [2] |

| 10 µM | ~60% | [2] | |

| 20 µM | ~80% | [2] |

Table 3: Effect of this compound on Biofilm Dispersion in Vibrio vulnificus

| Treatment | Time (hours) | Biofilm Mass (OD570) | % Impairment of Dispersion | Reference |

| WT + DMSO | 24 | ~0.4 | N/A | [2] |

| WT + 20 µM this compound | 24 | ~1.2 | ~200% | [2] |

| ΔsmcR + DMSO | 24 | ~1.3 | N/A | [2] |

Note: Increased biofilm mass indicates impaired dispersion.

Table 4: Thermodynamic Parameters of this compound Binding to SmcR (Isothermal Titration Calorimetry)

| Binding Event | Dissociation Constant (Kd) | Reference |

| First Binding Site | 0.47 µM | [5] |

| Second Binding Site | 5.00 µM | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Throughput Screening for SmcR Inhibitors

This protocol outlines the initial screening process that led to the identification of this compound.

References

- 1. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification and characterization of a small molecule BFstatin inhibiting BrpR, the transcriptional regulator for biofilm formation of Vibrio vulnificus [frontiersin.org]

- 3. Identification and characterization of a small molecule BFstatin inhibiting BrpR, the transcriptional regulator for biofilm formation of Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Preliminary Studies on Qstatin's Impact on Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on Qstatin, a novel and potent selective inhibitor of quorum sensing (QS) in Vibrio species. The focus of this document is to detail the impact of this compound on biofilm formation, its mechanism of action, and the experimental methodologies used in these initial studies.

Executive Summary

This compound, chemically identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, has emerged as a significant quorum sensing inhibitor (QSI) that targets the master transcriptional regulator SmcR, a LuxR homologue in Vibrio vulnificus.[1][2][3] Structural and biochemical analyses have demonstrated that this compound binds tightly to a putative ligand-binding pocket in SmcR.[1][2][3][4] This interaction alters the protein's flexibility and, consequently, its transcriptional regulatory activity.[2][3][4] Transcriptome analysis has confirmed that this compound induces SmcR dysfunction, which in turn affects the expression of the SmcR regulon. This regulon governs various processes, including virulence, motility, chemotaxis, and, critically, biofilm dynamics.[1][2][3][4]

Initial studies indicate that this compound does not directly promote biofilm formation but rather impairs SmcR-mediated biofilm dispersion.[1][2][4] This guide will delve into the quantitative data from these studies, the experimental protocols employed, and the underlying signaling pathways affected by this compound.

Quantitative Data on this compound's Effect on Biofilm Dispersion

The primary quantitative assessment of this compound's impact on biofilm was conducted by measuring the biofilm mass over time in the presence and absence of the compound. The key findings are summarized in the table below.

| Treatment Group | Time (hours) | Mean Biofilm Mass (OD570) | Standard Deviation (SD) | Statistical Significance (vs. WT + DMSO) |

| Wild-Type (WT) + DMSO (0.04%) | 24 | ~0.8 | - | - |

| WT + this compound (20 µM) | 24 | ~1.5 | - | P < 0.05 |

| ΔsmcR Mutant + DMSO (0.04%) | 24 | ~1.6 | - | P < 0.05 |

| ΔsmcR Mutant + this compound (20 µM) | 24 | ~1.6 | - | Not significant |

| Data is approximated from graphical representations in the source literature. The experiment was conducted at 30°C.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Biofilm Dispersion Assay

This assay was performed to quantify the effect of this compound on the dispersion of V. vulnificus biofilms.

Materials:

-

Vibrio vulnificus wild-type (WT) and ΔsmcR mutant strains

-

Luria-Bertani (LB) medium

-

This compound (20 µM final concentration)

-

Dimethyl sulfoxide (DMSO) (0.04% final concentration, as vehicle control)

-

96-well polystyrene microtiter plates

-

Crystal Violet (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader (for absorbance at 570 nm)

Procedure:

-

Overnight cultures of V. vulnificus WT and ΔsmcR mutant strains were diluted 1:100 in fresh LB medium.

-

200 µL of the diluted cultures were added to the wells of a 96-well microtiter plate.

-

This compound (20 µM) or DMSO (0.04%) was added to the respective wells.

-

The plates were incubated at 30°C for the indicated time points (e.g., 24 hours) without shaking to allow for biofilm formation.

-

After incubation, the planktonic cells were gently removed by aspiration.

-

The wells were washed three times with sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

-

The remaining biofilms were stained with 200 µL of 0.1% crystal violet for 15 minutes at room temperature.

-

The excess stain was removed by washing with water.

-

The bound crystal violet was solubilized with 200 µL of 95% ethanol.

-

The absorbance was measured at 570 nm using a microplate reader to quantify the biofilm mass.[4]

RNA Sequencing and Transcriptome Analysis

This was performed to understand the global changes in gene expression in response to this compound treatment.

Procedure:

-

V. vulnificus WT and ΔsmcR mutant strains were grown to form biofilms in the presence of this compound (20 µM) or DMSO (0.04%).

-

Total RNA was extracted from the biofilm samples.

-

Ribosomal RNA (rRNA) was depleted from the total RNA samples.

-

The rRNA-depleted RNA was used to construct cDNA libraries.

-

The libraries were sequenced using a high-throughput sequencing platform.

-

The sequencing reads were mapped to the V. vulnificus reference genome.

-

Differential gene expression analysis was performed to identify genes that were up- or down-regulated in response to this compound treatment and in the ΔsmcR mutant compared to the wild-type.[4]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the experimental workflow for its identification.

Caption: Mechanism of this compound-mediated inhibition of biofilm dispersion.

Caption: Workflow for the identification and characterization of this compound.

References

Early Research on the Therapeutic Potential of Qstatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Qstatin is an investigational small molecule identified as a potent and selective inhibitor of quorum sensing (QS) in pathogenic Vibrio species.[1][2][3] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density, regulating virulence, biofilm formation, and motility.[1][2][3] By targeting LuxR homologues, which are master transcriptional regulators of the QS system, this compound disrupts these coordinated behaviors without directly killing the bacteria, presenting a promising anti-virulence strategy that may be less susceptible to resistance than traditional antibiotics.[1][2][3][4] This document summarizes the early preclinical data on this compound's mechanism of action, in vitro activity, and in vivo efficacy, providing a foundational resource for its continued development.

Mechanism of Action

This compound functions as a selective inhibitor of LuxR-type transcriptional regulators, specifically SmcR in Vibrio vulnificus.[1][2] Structural and biochemical analyses have demonstrated that this compound binds tightly to a putative ligand-binding pocket within the SmcR protein.[1][2][3][5] This binding event is proposed to induce a conformational change that alters the protein's flexibility, particularly in the glycine-rich hinge region.[1] This allosteric modulation ultimately impairs the DNA-binding properties of SmcR, leading to the dysregulation of the quorum sensing regulon and a downstream reduction in the expression of virulence factors.[1][2][3]

Signaling Pathway

The diagram below illustrates the quorum sensing pathway in Vibrio species and the inhibitory action of this compound. At high cell densities, autoinducers accumulate and bind to receptors, leading to the activation of the master regulator SmcR (a LuxR homologue). Activated SmcR then controls the transcription of genes responsible for virulence and biofilm formation. This compound intervenes by binding to SmcR, preventing its transcriptional activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

This table presents the potency of this compound in inhibiting SmcR activity and related virulence phenotypes in Vibrio vulnificus.

| Parameter | Assay Type | Cell Line / Target | IC₅₀ / EC₅₀ (nM) | Reference |

| SmcR Activity Inhibition | Reporter Gene Assay | E. coli expressing SmcR | 208.9 | [1] |

| Elastase Activity Reduction | Enzyme Activity Assay | V. vulnificus | Dose-dependent | [1] |

| Total Protease Activity Reduction | Enzyme Activity Assay | V. vulnificus | Dose-dependent | [1] |

| Biofilm Dispersion Inhibition | Crystal Violet Staining | V. vulnificus | Dose-dependent | [1] |

IC₅₀/EC₅₀ values represent the concentration of this compound required to achieve 50% of the maximal inhibitory or effective response.

Table 2: In Vivo Efficacy of this compound

This table details the in vivo efficacy of this compound in a brine shrimp infection model, a common model for studying Vibrio pathogenesis.[1]

| Animal Model | Pathogen Challenge | Treatment Group | Survival Rate (%) | Key Finding | Reference |

| Brine Shrimp (Artemia franciscana) | V. harveyi | Control (DMSO) | 35.7 | - | [1] |

| Brine Shrimp (Artemia franciscana) | V. harveyi | This compound (20 µM) | 85.5 | Significant increase in survival | [1] |

| Brine Shrimp (Artemia franciscana) | V. vulnificus | Control (DMSO) | Low | - | [6] |

| Brine Shrimp (Artemia franciscana) | V. vulnificus | This compound (20 µM) | Markedly Increased | Attenuation of virulence | [6] |

| Brine Shrimp (Artemia franciscana) | V. parahaemolyticus | Control (DMSO) | Low | - | [6] |

| Brine Shrimp (Artemia franciscana) | V. parahaemolyticus | This compound (20 µM) | Markedly Increased | Attenuation of virulence | [6] |

Notably, this compound achieved this inhibition of virulence without significantly impacting bacterial viability, which is a key characteristic of a Quorum Sensing Inhibitor (QSI).[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: SmcR Inhibition Reporter Assay

Objective: To quantify the inhibitory effect of this compound on SmcR transcriptional activity.

-

Strains and Plasmids: An E. coli reporter strain was engineered to co-express the SmcR protein under an arabinose-inducible promoter and a reporter plasmid containing a promoterless lux operon fused to an SmcR-repressible promoter.[6]

-

Culture Conditions: The reporter strain was grown in LB broth supplemented with appropriate antibiotics at 30°C.

-

Compound Treatment: A serial dilution of this compound (or DMSO as a vehicle control) was added to the bacterial cultures in a 96-well plate format. SmcR expression was then induced with L-arabinose.

-

Luminescence Measurement: After incubation, luminescence was measured using a plate reader. Inhibition of SmcR activity by this compound results in de-repression of the lux operon, leading to an increase in luminescence.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) was calculated by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vivo Brine Shrimp Challenge Model

Objective: To evaluate the efficacy of this compound in protecting a host organism from pathogenic Vibrio infection.

-

Host Organism: Gnotobiotic brine shrimp (Artemia franciscana) nauplii were used as the in vivo model.[1]

-

Bacterial Challenge: Pathogenic Vibrio species (V. harveyi, V. vulnificus, etc.) were grown to the exponential phase.

-

Experimental Setup: Groups of brine shrimp nauplii were placed in sterile seawater. The treatment group was exposed to a final concentration of 20 µM this compound, while the control group received an equivalent volume of DMSO.

-

Infection: The nauplii were then challenged by adding the pathogenic Vibrio strain to the seawater.

-

Survival Assessment: Mortality was monitored over a 48-hour period. The survival rate was calculated as the percentage of live nauplii at the end of the experiment compared to the initial number.[1]

-

Statistical Analysis: The significance of the difference in survival rates between the this compound-treated and control groups was determined using appropriate statistical tests, such as a one-way ANOVA.[6]

Experimental and Logical Workflows

Visualizations of the experimental workflows and the logical progression of the research are provided to clarify the relationships between different stages of the investigation.

In Vivo Efficacy Assessment Workflow

This diagram outlines the sequential steps involved in the brine shrimp challenge model.

This compound Research Logic Cascade

This diagram illustrates the logical flow from initial discovery to in vivo validation.

Future Directions

The early research on this compound establishes it as a compelling lead compound for the development of anti-virulence therapies against pathogenic Vibrio species. Future research should focus on lead optimization to improve pharmacokinetic properties, expanding in vivo testing to more complex models of vibriosis, and investigating the potential for combination therapy with traditional antibiotics. The selective, anti-virulence mechanism of this compound holds significant promise for controlling bacterial infections in aquaculture and potentially in human health, while minimizing the selective pressure that drives antibiotic resistance.[2][3][4]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Qstatin

Abstract

Qstatin, chemically identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, is a potent and selective inhibitor of quorum sensing (QS) in Vibrio species.[1][2] It functions by targeting the master transcriptional regulator SmcR, a homolog of LuxR.[3][4] By binding to a ligand-binding pocket in SmcR, this compound alters the protein's conformation and flexibility, which in turn disrupts its DNA-binding capabilities.[1][2][5] This interference with the QS signaling cascade leads to the dysregulation of genes controlling virulence, motility, and biofilm formation, thereby attenuating the pathogenicity of various Vibrio species without affecting bacterial viability.[1][2][6] These application notes provide a comprehensive protocol for the chemical synthesis of this compound in a laboratory setting, summarize its key quantitative data, and illustrate its mechanism of action.

Physicochemical Properties and Data

This compound is a solid powder with the following characteristics.[3]

| Property | Value | Reference |

| IUPAC Name | 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole | [3] |

| Chemical Formula | C₇H₅BrN₂O₂S₂ | [3][4][7] |

| Molecular Weight | 293.15 g/mol | [3][4] |

| CAS Number | 902688-24-8 | [3] |

| Appearance | Solid powder | [3] |

| Purity | ≥98% | [7] |

Experimental Protocol: Chemical Synthesis of this compound

This protocol details the single-step sulfonylation reaction for synthesizing this compound.[8] The procedure is based on established laboratory methods.[9]

2.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |

| Pyrazole | C₃H₄N₂ | 68.08 | 50 mg | 1.0 |

| 4-Bromothiophene-2-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.55 | 382 mg | 2.0 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 202 µL | 2.0 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 10 mL | Solvent |

| Methylene Chloride (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Solvent |

2.2. Synthesis Procedure

-

Reaction Setup: To a solution of pyrazole (50 mg, 0.74 mM) dissolved in 10 mL of absolute ethanol in a round-bottom flask, add 4-bromothiophene-2-sulfonyl chloride (382 mg, 1.47 mM).

-

Base Addition: Add triethylamine (202 µL, 1.47 mM) to the reaction mixture.

-

Reflux: Equip the flask with a condenser and reflux the mixture for 6 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Concentration: After 6 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Extract the resulting crude product with methylene chloride (50 mL).

-

Washing: Transfer the organic layer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound product.

-

Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure this compound.

Synthesis Workflow Diagram

The synthesis of this compound is a straightforward single-step process.

Caption: Workflow for the laboratory synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the Vibrio quorum-sensing master regulator, SmcR.[4][10] Its primary mechanism involves direct binding to the ligand-binding pocket of SmcR, which alters the protein's flexibility and impairs its ability to bind to target DNA promoters.[1][9] This disrupts the entire SmcR regulon, which controls the expression of numerous genes related to virulence and biofilm formation.[1][11]

| Parameter | Value | Target Species | Reference |

| EC₅₀ | 208.9 nM | V. vulnificus | [3][4][10] |

| Target Protein | SmcR (LuxR homologue) | Vibrio species | [3][5] |

| Effect | Inhibition of virulence, motility, and biofilm dispersion | Vibrio species | [1][9] |

4.1. Signaling Pathway Inhibition

In Vibrio species, quorum sensing regulates collective behaviors based on population density. At low cell density (LCD), virulence and certain biofilm activities are repressed. At high cell density (HCD), autoinducers accumulate, leading to the activation of the master regulator SmcR (or its homologs like HapR), which in turn activates the expression of virulence factors and promotes biofilm dispersal.[8][12] this compound directly inhibits SmcR, effectively locking the system in a state that mimics low cell density, thereby suppressing virulence.[12]

Caption: Inhibition of the Vibrio QS pathway by this compound.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound, a significant tool for research in bacterial communication and drug development. Its targeted inhibition of the Vibrio quorum-sensing system without exerting bactericidal pressure makes it an attractive candidate for developing anti-virulence agents, particularly in aquaculture where vibriosis is a major concern.[1][2] Further studies can leverage this protocol to produce this compound and its analogs for exploring structure-activity relationships and developing next-generation quorum-quenching therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Crystal Structure of SmcR, a Quorum-sensing Master Regulator of Vibrio vulnificus, Provides Insight into Its Regulation of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. biocompare.com [biocompare.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Vibrio vulnificus - Wikipedia [en.wikipedia.org]

Qstatin's Potent Inhibition of Vibrio vulnificus Quorum Sensing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Qstatin, a selective inhibitor of quorum sensing (QS) in Vibrio species, with a specific focus on its activity against the pathogenic bacterium Vibrio vulnificus. This document details the effective concentrations of this compound, its mechanism of action, and protocols for key experiments to assess its efficacy.

Introduction

Vibrio vulnificus is a pathogenic bacterium responsible for severe illnesses in humans, often associated with the consumption of contaminated seafood or exposure of wounds to seawater. The virulence of V. vulnificus is intricately regulated by quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression in response to population density. A key master regulator in the Vibrio QS pathway is the LuxR homolog, SmcR. This compound, identified as 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, has emerged as a potent and selective inhibitor of SmcR, making it a promising candidate for anti-virulence strategies.[1][2][3] Unlike traditional antibiotics that aim to kill bacteria, this compound disrupts QS-regulated phenotypes, including virulence factor production and biofilm dynamics, without significantly affecting bacterial viability.[1]

Mechanism of Action

This compound functions by directly targeting and inhibiting the activity of SmcR, the LuxR homolog in Vibrio vulnificus.[1][2][4] Crystallographic and biochemical analyses have revealed that this compound binds tightly to a putative ligand-binding pocket within the SmcR protein.[1][2][3][5] This binding event alters the flexibility and conformation of SmcR, thereby impairing its transcriptional regulatory activity.[1][2][3] Consequently, the expression of the SmcR regulon, which includes genes essential for virulence, motility, chemotaxis, and biofilm dispersion, is dysregulated.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound against Vibrio vulnificus.

| Parameter | Value | Reference |

| Half-maximal Effective Concentration (EC50) | 208.9 nM | [1][4][6] |

| Inhibition of SmcR Activity |

| Application | Effective Concentration | Observed Effect | Reference |

| Biofilm Dispersion Inhibition | 20 µM | Significantly impaired biofilm dispersion | [1] |

| Virulence Attenuation in Brine Shrimp | 20 µM | Markedly increased survival rate of shrimp nauplii | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Determination of SmcR Inhibitory Activity (EC50)

This protocol is based on a high-throughput screening assay to identify inhibitors of SmcR activity.

1. Materials:

-

Vibrio vulnificus wild-type (WT) strain

-

Reporter plasmid (e.g., pBB1, a LuxRVh-activated lux reporter plasmid)

-

Luria-Bertani (LB) medium

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader for measuring absorbance (A600) and luminescence (RLU)

2. Procedure:

-

Transform the V. vulnificus WT strain with the reporter plasmid.

-

Inoculate a single colony of the reporter strain into LB medium and grow overnight at 30°C with shaking.

-

Dilute the overnight culture to an A600 of 0.05 in fresh LB medium.

-

In a 96-well microtiter plate, add varying concentrations of this compound to the diluted culture. Include a DMSO control (vehicle).

-

Incubate the plate at 30°C.

-

Measure the A600 and relative light units (RLU) at regular intervals using a microplate reader.

-

Calculate the SmcR activity by normalizing the RLU to the A600.

-

Plot the normalized SmcR activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Biofilm Dispersion Assay

This protocol assesses the effect of this compound on the dispersion of pre-formed V. vulnificus biofilms.

1. Materials:

-

Vibrio vulnificus wild-type (WT) and ΔsmcR mutant strains

-

Luria-Bertani (LB) medium

-

This compound stock solution (20 mM in DMSO)

-

DMSO

-

96-well polystyrene microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%)

-

Microplate reader for measuring absorbance at 570 nm

2. Procedure:

-

Grow V. vulnificus WT and ΔsmcR mutant strains overnight in LB medium at 30°C.

-

Dilute the overnight cultures 1:100 in fresh LB medium.

-

Dispense 100 µL of the diluted cultures into the wells of a 96-well microtiter plate.

-

Incubate the plate at 30°C for 8 hours to allow for initial biofilm formation.

-

After 8 hours, gently remove the planktonic cells by aspiration.

-

Add 100 µL of fresh LB medium containing either 20 µM this compound or 0.1% DMSO (control) to the wells.

-

Incubate the plate for an additional 16 hours at 30°C.

-

After incubation, discard the medium and gently wash the wells twice with distilled water.

-

Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells three times with distilled water.

-

Solubilize the bound crystal violet by adding 150 µL of 95% ethanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader to quantify the biofilm mass.

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the Vibrio vulnificus quorum sensing pathway by directly targeting and inactivating the master regulator SmcR.

Experimental Workflow for Biofilm Dispersion Assay

Caption: A stepwise workflow for assessing the inhibitory effect of this compound on Vibrio vulnificus biofilm dispersion.

References

- 1. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Qstatin in Aquaculture Disease Control

Introduction

Vibriosis, a disease caused by pathogenic bacteria of the Vibrio genus, represents a significant threat to the global aquaculture industry, leading to mass mortality in farmed fish, shrimp, and shellfish.[1] The rise of antibiotic resistance necessitates the development of novel, sustainable strategies to combat these infections. Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression, including the production of virulence factors, based on population density.[2][3] Interfering with QS, a strategy known as quorum quenching (QQ) or quorum sensing inhibition (QSI), offers a promising anti-virulence approach that is less likely to induce resistance compared to traditional antibiotics.[4][5]

Qstatin, chemically identified as [1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole], is a novel, potent, and selective inhibitor of the Vibrio QS system.[5][6] It has been identified through target-based high-throughput screening and shows significant potential in controlling the virulence of pathogenic Vibrio species.[5][7] These application notes provide a comprehensive overview of this compound's mechanism of action, efficacy, and detailed protocols for its evaluation.

Application Note 1: Mechanism of Action

This compound functions by directly targeting and inhibiting the master transcriptional regulators of the Vibrio quorum sensing pathway, which are homologues of LuxR.[1][5]

The Vibrio Quorum Sensing Pathway

In many pathogenic Vibrio species, the QS system converges to control the activity of a master regulator from the LuxR/HapR family, such as SmcR in Vibrio vulnificus.[1][8] The activity of this regulator is controlled by a phosphorelay system.

-

Low Cell Density (LCD): When the bacterial population is low, autoinducer concentrations are minimal. A signaling cascade leads to the phosphorylation and activation of a key regulatory protein, LuxO. Activated LuxO indirectly represses the expression of the master regulator (e.g., SmcR).[1]

-

High Cell Density (HCD): As the bacterial population grows, autoinducers accumulate. This leads to the dephosphorylation and inactivation of LuxO, which in turn allows for the expression of the LuxR/SmcR master regulator.[1]

-

Virulence Gene Expression: The expressed LuxR/SmcR regulator then binds to promoter regions of target genes, controlling the expression of hundreds of genes responsible for virulence, biofilm formation, motility, and other collective behaviors.[1][5]

This compound's Inhibitory Action

This compound acts as a direct antagonist to the LuxR/SmcR master regulator.[5] Structural and biochemical analyses have shown that this compound binds tightly to a putative ligand-binding pocket on SmcR.[5][8][9] This binding event alters the protein's flexibility and conformational structure, which impairs its ability to bind to target DNA promoters.[5][9] Consequently, the expression of the entire SmcR regulon, required for pathogenesis, is disrupted.[5][7] This targeted inhibition effectively "disarms" the bacteria without affecting their viability, thus reducing the selective pressure for resistance development.[5][6]

Caption: Vibrio QS pathway and the inhibitory action of this compound.

Application Note 2: Efficacy in Disease Control

In vitro and in vivo studies have demonstrated this compound's effectiveness in attenuating Vibrio virulence, highlighting its potential for aquaculture applications.

In Vitro Effects

This compound treatment has been shown to significantly reduce several QS-regulated phenotypes in a dose-dependent manner without impacting bacterial growth.[1] These include:

-

Reduced Virulence Factor Production: A marked decrease in the activity of proteases and elastases, which are crucial for disease progression.[1]

-

Impaired Biofilm Dynamics: this compound significantly impairs the SmcR-mediated dispersion of biofilms, which is a key process for colonization and the spread of infection.[8]

-

Decreased Motility: Transcriptome analysis reveals that this compound affects the expression of genes required for motility and chemotaxis.[5][7]

In Vivo Efficacy

The most direct evidence of this compound's potential comes from challenge studies using animal models. In one key study, this compound provided significant protection to brine shrimp (Artemia franciscana) nauplii challenged with pathogenic Vibrio harveyi.[1]

Table 1: Effect of this compound on the Survival of Brine Shrimp Challenged with Vibrio species

| Challenge Strain | Treatment Group | Survival Rate (%) | Reference |

|---|---|---|---|

| Vibrio harveyi | Control (Pathogen only) | 35.7% | [1] |

| Vibrio harveyi | This compound | 85.5% | [1] |

| Vibrio vulnificus | Control (Pathogen only) | Not specified (low) | [8] |

| Vibrio vulnificus | This compound | "Considerably attenuated" virulence | [8] |

| V. parahaemolyticus | Control (Pathogen only) | Not specified (low) | [1] |

| V. parahaemolyticus| this compound | "Significantly increases" survival |[1] |

Note: The data demonstrates a substantial increase in survival, underscoring this compound's ability to attenuate virulence in a live host.

Protocol 1: In Vivo Virulence Assay using Brine Shrimp (Artemia franciscana)

This protocol details a method to assess the efficacy of this compound in protecting brine shrimp from Vibrio infection.

Materials

-

Brine shrimp cysts (Artemia franciscana)

-

Sterile artificial seawater (ASW)

-

Pathogenic Vibrio strain (e.g., V. harveyi)

-

Marine broth (or appropriate growth medium)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Sterile multi-well plates (e.g., 24-well)

-

Microplate reader and spectrophotometer

-

Incubator

Methodology

-

Brine Shrimp Hatching: Axenically hatch brine shrimp cysts in sterile ASW under constant light and aeration for 24-48 hours. Collect the nauplii.

-

Bacterial Culture Preparation:

-

Inoculate the Vibrio strain into marine broth and grow overnight at the optimal temperature (e.g., 28-30°C) with shaking.

-

Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5-0.8).

-

Harvest the bacterial cells by centrifugation, wash with sterile ASW, and resuspend in ASW to the desired final concentration (e.g., 10⁷ CFU/mL).

-

-

Experimental Setup:

-

In a 24-well plate, add 10-15 brine shrimp nauplii to each well containing 1 mL of sterile ASW.

-

Prepare the following treatment groups (in triplicate):

-

Negative Control: Nauplii in ASW only.

-

Vehicle Control: Nauplii + Pathogen + DMSO (at the same final concentration as the this compound group).

-

This compound Treatment: Nauplii + Pathogen + this compound (e.g., final concentration of 20 µM).[8]

-

This compound Toxicity Control: Nauplii + this compound (without pathogen) to test for compound toxicity.

-

-

Add the prepared bacterial suspension to the respective wells.

-

Add this compound or DMSO to the appropriate wells.

-

-

Incubation and Monitoring:

-

Incubate the plates at a suitable temperature (e.g., 28°C).

-

Count the number of surviving nauplii at regular intervals (e.g., 24, 48, and 72 hours).

-

-

Data Analysis:

-

Calculate the survival rate for each group at each time point: (Number of live nauplii / Initial number of nauplii) x 100.

-

Compare the survival rates between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Review of quorum-quenching probiotics: A promising non-antibiotic-based strategy for sustainable aquaculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Selective Inhibitor of Quorum Sensing in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Gene Regulation in Vibrio harveyi with Qstatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrio harveyi, a bioluminescent marine bacterium, is a model organism for studying quorum sensing (QS), a cell-to-cell communication process that regulates gene expression in response to population density. In V. harveyi, QS controls a variety of physiological processes, including bioluminescence, virulence factor production, and biofilm formation. The master regulator of the QS cascade is the transcriptional activator protein LuxR.[1][2][3] The discovery of Qstatin, a potent and selective inhibitor of LuxR and its homologues, provides a valuable chemical tool to dissect the intricacies of the Vibrio QS network and to develop novel anti-virulence strategies.[4][5]

These application notes provide a comprehensive guide to utilizing this compound for studying gene regulation in Vibrio harveyi. Detailed protocols for key experiments are provided, along with expected outcomes and data presentation guidelines.

Mechanism of Action of this compound

This compound, with the chemical name 1-(5-bromothiophene-2-sulfonyl)-1H-pyrazole, directly targets the LuxR protein.[4][5] Crystallographic and biochemical analyses have revealed that this compound binds to a putative ligand-binding pocket in SmcR, the LuxR homologue in Vibrio vulnificus. This binding event alters the conformation and flexibility of the protein, thereby impairing its ability to bind to target DNA promoter regions and regulate the transcription of the QS regulon.[4][6] This inhibitory action allows for the specific interrogation of LuxR-dependent gene regulation without affecting bacterial viability.

Signaling Pathways and Experimental Workflow